(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O5S/c1-11(26)23-13-4-5-15-17(8-13)31-20(25(15)9-19(28)29-2)24-18(27)10-30-16-6-3-12(21)7-14(16)22/h3-8H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECSEIAKJJPRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The structure of the compound can be dissected into several functional groups that contribute to its biological activity:
- Acetamido Group : Known for its role in enhancing solubility and bioavailability.
- Dichlorophenoxyacetyl Moiety : This part has been associated with anti-inflammatory properties.
- Benzo[d]thiazole Ring : Often linked to antimicrobial and anticancer activities.
The molecular formula of the compound is , with a molecular weight of approximately 426.35 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of benzo[d]thiazole showed promising activity against various bacterial strains, suggesting that the presence of this ring in our compound may confer similar effects .
Anti-inflammatory Effects
The 2,4-dichlorophenoxy group is known for its anti-inflammatory properties. Research has shown that derivatives of this group can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition could potentially lead to reduced inflammatory responses in vivo .
Anticancer Potential
Preliminary studies suggest that compounds similar to (Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may induce apoptosis in cancer cells. For example, zinc complexes have been shown to inhibit proteasomal activity, leading to programmed cell death in tumor cells . The potential for our compound to act through similar pathways warrants further investigation.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Modulation of Cell Signaling Pathways : It could influence pathways related to apoptosis and cell survival.
Case Studies
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Research :
- Anticancer Studies :
Scientific Research Applications
Structural Overview
The compound features a thiazole derivative structure, which is integral to its biological activity. The presence of multiple functional groups enhances its reactivity and interaction with various biological targets. Its molecular formula is , with a molecular weight of approximately 414.43 g/mol.
The synthesis of (Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves several steps:
- Formation of Key Intermediates : Starting from commercially available precursors, controlled reactions are employed to synthesize the compound.
- Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are used to confirm the structure and purity of the synthesized compound.
Antidepressant Activity
Research indicates that compounds similar to (Z)-methyl 2-(6-acetamido...) exhibit high affinities for serotonin receptors such as 5-HT1A and 5-HT2A, suggesting potential antidepressant properties. For instance, one derivative demonstrated a Ki value of 17 nM for the 5-HT1A receptor, indicating significant binding affinity.
Anti-inflammatory Effects
Thiazole derivatives are well-known for their anti-inflammatory and analgesic properties. The unique structure of this compound may contribute to similar effects through modulation of inflammatory pathways. Its mechanism of action could involve binding to specific molecular targets, leading to the modulation of enzyme activities or receptor signaling pathways.
Anti-cancer Research
Thiazole derivatives have been extensively studied for their anticancer activities. Research indicates that these compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Study on Antidepressant Effects
A study evaluated a series of benzothiazole derivatives demonstrating significant antidepressant-like activity in animal models using the forced swimming test (FST) and tail suspension test (TST). Compounds similar to (Z)-methyl 2-(...) showed reduced immobility times in these tests, suggesting potential efficacy in treating depression.
Anti-cancer Studies
Research on thiazole derivatives has shown promising results in anticancer applications. For example, studies indicate that certain thiazole derivatives exhibit cytotoxicity against human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Imidazo[2,1-b]Thiazol Acetic Acid Derivatives (Compounds 2a–c)
Structure: These derivatives feature an imidazo-thiazole core linked to an acetic acid moiety, with phenyl substituents at position 6 . Synthesis: Prepared via reflux of ethyl 2-(2-aminothiazol-4-yl) acetate with substituted 2-bromoacetophenones in acetone, followed by basification and acidification . Comparison: Unlike the target compound, these derivatives lack the dichlorophenoxy and acetamido groups. Their synthesis emphasizes aromatic substitution, whereas the target compound likely requires imine formation and acetylation steps.
Ethyl 2-(2-(1H-Indol-3-yl)Benzo[d]Thiazol-3(2H)-yl)-2-Cyanoacetate (Compounds 6a–f)
Structure: Benzo[d]thiazole fused with indole and cyanoacetate groups . Synthesis: Achieved via a three-component reaction involving benzothiazole derivatives, ethyl bromocyanoacetate, and indole under reflux in acetone . Comparison: The indole and cyano groups in these compounds contrast with the dichlorophenoxy and acetamido substituents in the target compound.
Substituent Effects on Bioactivity
Role of Nitro vs. Dichlorophenoxy Groups
Studies on nitroimidazole and nitrofuryl derivatives demonstrate that nitro substitutions enhance antimycobacterial activity . In contrast, the dichlorophenoxy group in the target compound may improve lipid solubility, facilitating interaction with hydrophobic bacterial membranes or enzyme pockets. For example, nitrothiophen-containing compounds exhibit antitubercular activity, suggesting that electron-withdrawing groups (e.g., dichloro) can similarly modulate bioactivity .
Acetamido Group Contribution
The acetamido group at position 6 in the target compound may participate in hydrogen bonding with biological targets, akin to how acetamide derivatives of benzothiazoles enhance binding affinity in kinase inhibitors . This contrasts with methyl or cyano substituents in analogues from , which may reduce polar interactions .
Physicochemical Properties
While direct data on the target compound’s critical micelle concentration (CMC) or solubility are absent, studies on quaternary ammonium compounds (e.g., BAC-C12) show that structural features like alkyl chain length and aromaticity significantly influence CMC values . The dichlorophenoxy group in the target compound may reduce aqueous solubility compared to analogues with polar cyano or indole groups .
Comparative Data Table
Research Implications
The structural uniqueness of (Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate lies in its combination of lipophilic (dichlorophenoxy) and polar (acetamido) groups, which may synergize to enhance target selectivity. Comparative studies with analogues highlight the importance of substituent engineering for optimizing physicochemical and biological profiles . Future work should prioritize experimental validation of its CMC, solubility, and antimicrobial efficacy relative to benchmarks.
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical?
- Methodological Answer : The synthesis involves multi-step reactions starting with benzothiazole core formation. A common pathway includes:
- Step 1 : Condensation of 2-aminothiophenol derivatives with ethyl cyanoacetate or diethyl malonate under reflux to form the benzothiazole ring .
- Step 2 : Introduction of the acetamido group via acetylation of the 6-amino position using acetic anhydride .
- Step 3 : Coupling with 2-(2,4-dichlorophenoxy)acetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the imino linkage .
Key intermediates include ethyl-2-benzothiazolyl acetate and N-(6-chlorobenzothiazol-2-yl)acetamide, characterized by NMR and IR spectroscopy .
Q. Which spectroscopic techniques are essential for confirming the Z-isomer configuration?
- Methodological Answer :
- X-ray Crystallography : Provides definitive stereochemical assignment by resolving the spatial arrangement of the imino group .
- NOESY NMR : Detects through-space interactions between the methoxy group and adjacent protons to confirm the Z-configuration .
- IR Spectroscopy : Identifies characteristic C=N stretches (~1600–1650 cm⁻¹) and hydrogen bonding patterns specific to the Z-isomer .
Advanced Research Questions
Q. How can reaction yields be optimized during imino bond formation?
- Methodological Answer : Optimization strategies include:
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yields to ~85% compared to ethanol (~60%) .
- Temperature Control : Maintaining temperatures below 10°C during coupling reactions minimizes side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure Z-isomer from E-isomer contaminants .
Q. What structural modifications enhance biological activity, and how are they validated?
- Methodological Answer :
- Modification Sites :
- Acetamido Group : Replacement with bulkier substituents (e.g., phenylacetamido) increases lipophilicity, improving membrane permeability .
- Phenoxy Moiety : Fluorination at the 4-position enhances binding to bacterial penicillin-binding proteins .
- Validation Methods :
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., β-lactamase) to assess inhibitory potency .
- Molecular Docking : Predict interactions with active sites (e.g., using AutoDock Vina) to guide rational design .
Q. How can contradictions in antimicrobial activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) to ensure consistent MIC measurements .
- Compound Purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude inactive impurities .
- Strain-Specific Effects : Test against isogenic bacterial strains (e.g., E. coli ΔtolC) to isolate efflux pump contributions .
Data Contradiction Analysis
Q. Why do some studies report poor solubility despite structural modifications?
- Methodological Answer :
- Root Cause : Hydrophobic substituents (e.g., dichlorophenoxy) may inadvertently reduce aqueous solubility.
- Resolution :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
